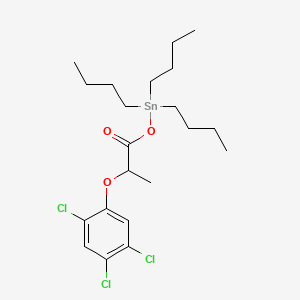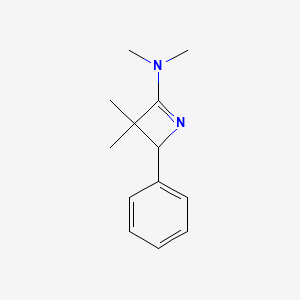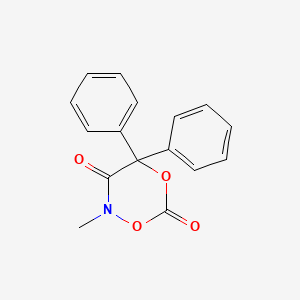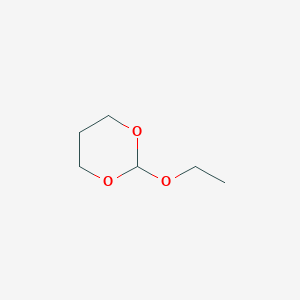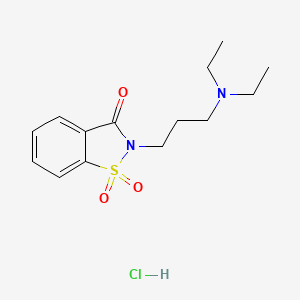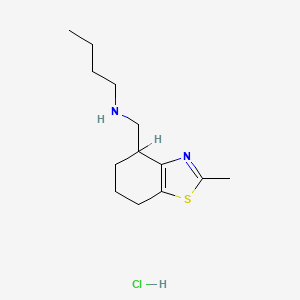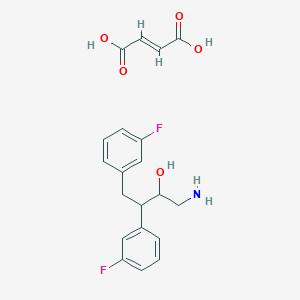
alpha-(2-Amino-1-methylethyl)-3,3'-difluorobenzhydrol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methylethyl group, and difluorobenzhydrol moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate typically involves multiple steps, including the formation of the benzhydrol core and the introduction of the amino and difluoro groups. Common synthetic routes may involve the use of reagents such as halogenated benzenes, amines, and reducing agents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and difluoro groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-(2-Amino-1-methylethyl)benzhydrol hydrochloride
- 2-Amino-2-methyl-1-propanol
- Imidazole derivatives
Uniqueness
Alpha-(2-Amino-1-methylethyl)-3,3’-difluorobenzhydrol maleate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
78109-93-0 |
|---|---|
Molekularformel |
C20H21F2NO5 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
1-amino-3,4-bis(3-fluorophenyl)butan-2-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H17F2NO.C4H4O4/c17-13-5-1-3-11(7-13)8-15(16(20)10-19)12-4-2-6-14(18)9-12;5-3(6)1-2-4(7)8/h1-7,9,15-16,20H,8,10,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
YOPOVXKOSXQIOE-WLHGVMLRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)CC(C2=CC(=CC=C2)F)C(CN)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CC(C2=CC(=CC=C2)F)C(CN)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


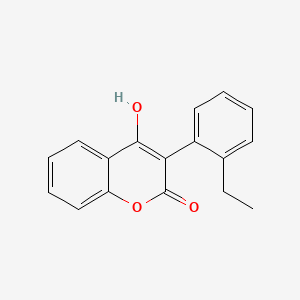


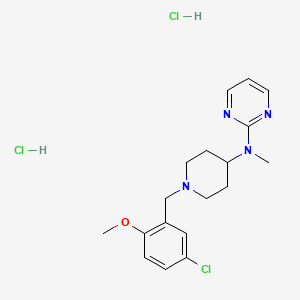
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
